molecular formula C13H13N3OS B12467131 5,6-dimethyl-2-(pyridin-4-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

5,6-dimethyl-2-(pyridin-4-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B12467131
M. Wt: 259.33 g/mol
InChI Key: AIQVNTNTLXSKMM-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-(pyridin-4-yl)-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-(pyridin-4-yl)-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminothiophene derivatives with pyridine-4-carbaldehyde under acidic conditions, followed by cyclization with formamide or similar reagents . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2-(pyridin-4-yl)-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

5,6-dimethyl-2-(pyridin-4-yl)-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(pyridin-4-yl)-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrido[2,3-d]pyrimidin-5-one: Shares structural similarities and is used in similar applications.

Uniqueness

5,6-dimethyl-2-(pyridin-4-yl)-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile scaffold for drug development sets it apart from other similar compounds .

Properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

5,6-dimethyl-2-pyridin-4-yl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H13N3OS/c1-7-8(2)18-13-10(7)12(17)15-11(16-13)9-3-5-14-6-4-9/h3-6,11,16H,1-2H3,(H,15,17)

InChI Key

AIQVNTNTLXSKMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(N2)C3=CC=NC=C3)C

Origin of Product

United States

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